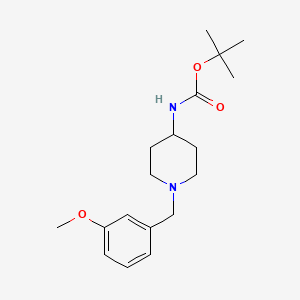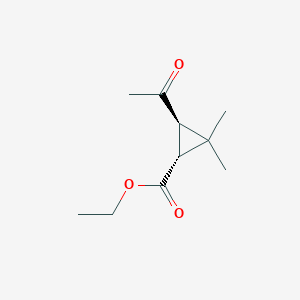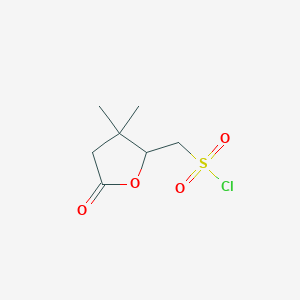
Ethyl 4-(2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C24H26N4O5S2 and its molecular weight is 514.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifolate and Antitumor Agent Synthesis
Ethyl 4-(2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)acetamido)benzoate and its derivatives have been investigated for their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The synthesis of classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and nonclassical analogues demonstrated significant inhibition of human DHFR, showing promise as antitumor agents against several tumor cells in culture. These compounds also presented potent and selective inhibition of DHFR from pathogens like Toxoplasma gondii and Mycobacterium avium, highlighting their potential in treating opportunistic infections in immunocompromised patients (Gangjee et al., 2007).
Herbicide Biodegradation
Research on the biodegradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger has provided insights into the environmental breakdown of sulfonylurea herbicides. Aspergillus niger demonstrated the ability to degrade chlorimuron-ethyl, utilizing it as an energy source. This degradation process resulted in the formation of metabolites through cleavage of the sulfonylurea bridge and sulfonylamide linkage, suggesting potential pathways for environmental remediation of chlorimuron-ethyl contamination (Sharma et al., 2012).
Antimicrobial Agent Development
The synthesis and evaluation of new quinazolines, derived from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, have showcased potential antibacterial and antifungal activities. These compounds were screened against various microbial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus, indicating their potential as antimicrobial agents (Desai et al., 2007).
Properties
IUPAC Name |
ethyl 4-[[2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S2/c1-4-33-23(30)17-5-9-18(10-6-17)27-21(29)14-34-24-26-13-20(22(25)28-24)35(31,32)19-11-7-16(8-12-19)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,27,29)(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPYAIMHXYQDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2433070.png)
![1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2433071.png)
![3-butyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2433074.png)

![Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B2433077.png)



![(E)-ethyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2433086.png)
![(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2433089.png)
![ethyl 6-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2433090.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2433091.png)


